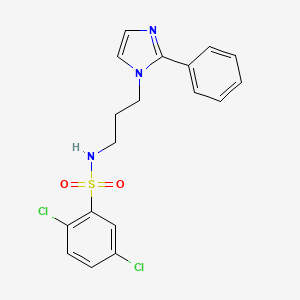

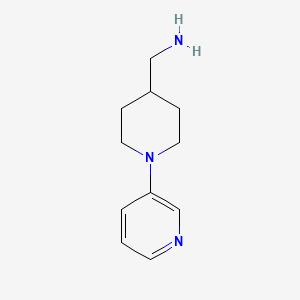

![molecular formula C15H13NO5S B2490765 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 922014-64-0](/img/structure/B2490765.png)

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiophene-based compounds involves multiple steps, including condensation, hydrolysis, and cyclization reactions. For instance, compounds with similar structures have been synthesized by condensing specific precursors like 2-cyano acetamide and 1,4-dithiane-2,5-diol, followed by a series of reactions including hydrolysis and cyclization to achieve the desired molecular architecture (Talupur, Satheesh, & Chandrasekhar, 2021). Such methodologies may be adapted to synthesize the target molecule by considering the functional groups and core structures involved.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by their distinct ring systems and substituent effects. X-ray diffraction analysis has been used to establish the configuration around double bonds and to understand the spatial arrangement of the molecules, which is crucial for predicting reactivity and interaction with biological targets (Gabriele et al., 2006). These structural insights are essential for the development of thiophene-based compounds with desired properties and activities.

Chemical Reactions and Properties

Thiophene-based compounds undergo various chemical reactions, including nitration, halogenation, and cyclization, which significantly alter their chemical properties. The nitration of benzo[b]thiophen derivatives, for example, yields a mixture of substitution products, demonstrating the reactive nature of the thiophene ring toward electrophilic substitution reactions (Cooper & Scrowston, 1971). Understanding these reactions facilitates the functionalization of the thiophene core, enabling the synthesis of compounds with tailored properties.

Physical Properties Analysis

The physical properties of thiophene-based compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The crystal structure, for example, is stabilized by intra- and intermolecular hydrogen bonds, as observed in the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate (Vasu et al., 2004). These properties are crucial for the compound's application in various fields, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of thiophene-based compounds are characterized by their reactivity, stability, and potential for forming diverse derivatives. Studies on reactions with methyl 3-hydroxythiophene-2-carboxylate, for example, highlight a route to synthesize ethers of thiotetronic acids, showcasing the versatility of thiophene derivatives in organic synthesis (Corral & Lissavetzky, 1984).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis .

Result of Action

For instance, 1-benzo[1,3]dioxol-5-yl-indoles have shown to cause cell cycle arrest and induce apoptosis in cancer cells . It is possible that this compound may have similar cellular and molecular effects.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-19-15(18)10-4-5-22-14(10)16-13(17)7-9-2-3-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWVWCRNMZJMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

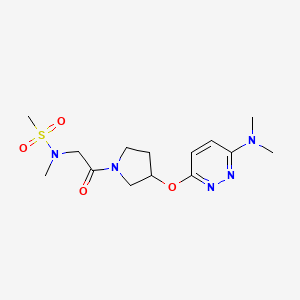

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

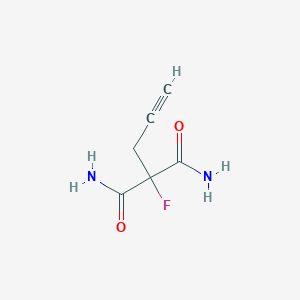

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)

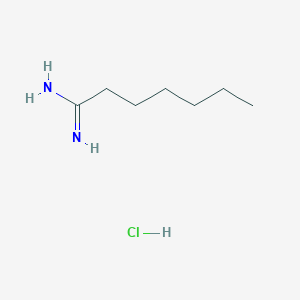

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)